molecular formula C15H13NO3 B2939193 2-(3-formylphenoxy)-N-phenylacetamide CAS No. 553673-51-1

2-(3-formylphenoxy)-N-phenylacetamide

Cat. No.: B2939193
CAS No.: 553673-51-1
M. Wt: 255.273
InChI Key: RBEQLMWFKSODDY-UHFFFAOYSA-N
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Description

2-(3-formylphenoxy)-N-phenylacetamide is an organic compound with a complex structure that includes a formyl group, a phenoxy group, and a phenylacetamide moiety

Properties

IUPAC Name

2-(3-formylphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-10-12-5-4-8-14(9-12)19-11-15(18)16-13-6-2-1-3-7-13/h1-10H,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEQLMWFKSODDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formylphenoxy)-N-phenylacetamide typically involves the reaction of 3-formylphenol with N-phenylacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of N-phenylacetamide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-formylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-formylphenoxy)-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-formylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-formylphenoxy)-N-phenylacetamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a versatile compound for various applications in research and industry .

Biological Activity

2-(3-formylphenoxy)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a formyl group attached to a phenoxy moiety, which contributes to its biological activity. The compound's molecular formula is C16H15NO3C_{16}H_{15}NO_3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure. This unique configuration allows it to interact with various biological targets.

The mechanism of action for this compound is believed to involve interactions with specific enzymes and receptors within biological systems. These interactions can modulate biochemical pathways that are crucial for cellular function. For instance, the formyl group may participate in covalent bonding with nucleophilic sites on proteins, potentially altering their activity and leading to therapeutic effects.

1. Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For example, it has been evaluated for its ability to induce apoptosis in human cancer cells, showing promise as an anticancer agent .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. Studies suggest that it can inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.

3. Antimicrobial Properties

Preliminary investigations have shown that this compound possesses antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antibiotics or treatments for infections.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Cytotoxicity Assessment : In a study assessing cytotoxicity against human tumor cell lines, this compound demonstrated significant cell growth inhibition compared to control groups. The IC50 values indicated a strong correlation between concentration and cytotoxic effect .
  • Mechanistic Insights : Molecular docking studies revealed that the compound interacts favorably with proteins involved in inflammatory responses, suggesting a targeted approach to modulating inflammation at the molecular level .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeatureBiological Activity
This compoundFormyl groupAntitumor, anti-inflammatory
2-(4-methoxyphenoxy)-N-phenylacetamideMethoxy groupVariable activity
2-(3-nitrophenoxy)-N-phenylacetamideNitro groupPotentially enhanced activity
2-(4-chlorophenoxy)-N-phenylacetamideChlorine atomAltered activity profile

This table illustrates how variations in functional groups can influence the biological activities of related compounds.

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